molecular formula C7H5ClO3 B1347034 2-Chloro-4-hydroxybenzoic acid CAS No. 56363-84-9

2-Chloro-4-hydroxybenzoic acid

Cat. No.: B1347034
CAS No.: 56363-84-9
M. Wt: 172.56 g/mol
InChI Key: WIPYZRZPNMUSER-UHFFFAOYSA-N
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Description

2-Chloro-4-hydroxybenzoic acid is an organic compound with the molecular formula C7H5ClO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 2 and 4 on the benzene ring are replaced by a chlorine atom and a hydroxyl group, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Mechanism of Action

Target of Action

It is known that hydroxybenzoic acids, a class of compounds to which 2-chloro-4-hydroxybenzoic acid belongs, are often involved in response to environmental stresses

Mode of Action

It is known that hydroxybenzoic acids can interact with their targets to bring about changes at the molecular level . The specific interactions and resulting changes for this compound are yet to be elucidated.

Biochemical Pathways

It is known that hydroxybenzoic acids are involved in various biochemical pathways in response to environmental stresses . The specific pathways affected by this compound and their downstream effects need further investigation.

Result of Action

It is known that hydroxybenzoic acids can bring about changes at the molecular level in response to environmental stresses . The specific effects of this compound need further investigation.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, hydroxybenzoic acids are known to act in response to environmental stresses . The specific environmental factors influencing the action of this compound are yet to be elucidated.

Biochemical Analysis

Biochemical Properties

2-Chloro-4-hydroxybenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes such as cytochrome P450, which are involved in the hydroxylation and chlorination processes . These interactions are crucial for the synthesis of various aromatic compounds. Additionally, this compound can act as a substrate for certain enzymes, leading to the formation of more complex molecules. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-substrate complex.

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of specific kinases and phosphatases . This modulation can lead to changes in gene expression, impacting cellular metabolism and function. For instance, this compound may alter the expression of genes involved in oxidative stress response, thereby affecting the cell’s ability to manage reactive oxygen species.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to specific biomolecules, such as enzymes and receptors . This binding can result in either inhibition or activation of the target molecule. For example, this compound can inhibit the activity of certain enzymes by occupying their active sites, preventing substrate binding. Conversely, it can also activate enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it can degrade when exposed to light or extreme pH levels. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function, highlighting the importance of controlled experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical properties . At higher doses, this compound can cause adverse effects, including toxicity and cellular damage. These threshold effects are crucial for determining the safe and effective dosage range for experimental and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of hydroxylated and chlorinated derivatives . These metabolic transformations can affect the compound’s activity and its interactions with other biomolecules. Additionally, this compound can influence metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its bioavailability and activity, influencing its overall impact on cellular function.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its role in cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-4-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 4-hydroxybenzoic acid using thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, resulting in the substitution of the hydroxyl group with a chlorine atom.

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chlorinating agents such as sulfuryl chloride. The reaction is carried out in the presence of a catalyst, such as aluminum chloride, to enhance the yield and efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-hydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carboxyl group, resulting in the formation of 2-chloro-4-carboxybenzoic acid.

    Reduction: The chlorine atom can be reduced to a hydrogen atom, yielding 4-hydroxybenzoic acid.

    Substitution: The chlorine atom can be substituted with other functional groups, such as amino or nitro groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic solutions.

Major Products Formed:

  • 2-Chloro-4-carboxybenzoic acid (oxidation)
  • 4-Hydroxybenzoic acid (reduction)
  • 2-Amino-4-hydroxybenzoic acid (substitution with amino group)

Scientific Research Applications

2-Chloro-4-hydroxybenzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antimicrobial and antifungal properties.

    Medicine: It serves as a precursor for the synthesis of drugs with anti-inflammatory and analgesic properties.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

2-Chloro-4-hydroxybenzoic acid can be compared with other similar compounds, such as:

    4-Chloro-3-hydroxybenzoic acid: Similar structure but with the chlorine and hydroxyl groups at different positions.

    2-Chloro-6-hydroxybenzoic acid: The hydroxyl group is at position 6 instead of 4.

    2-Fluoro-4-hydroxybenzoic acid: The chlorine atom is replaced by a fluorine atom.

Uniqueness: The unique positioning of the chlorine and hydroxyl groups in this compound imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-4-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-6-3-4(9)1-2-5(6)7(10)11/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIPYZRZPNMUSER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069098
Record name Benzoic acid, 2-chloro-4-hydroxy-
Source EPA DSSTox
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Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56363-84-9
Record name 2-Chloro-4-hydroxybenzoic acid
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URL https://commonchemistry.cas.org/detail?cas_rn=56363-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-chloro-4-hydroxy-
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Record name Benzoic acid, 2-chloro-4-hydroxy-
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Record name Benzoic acid, 2-chloro-4-hydroxy-
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Record name 2-chloro-4-hydroxybenzoic acid
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Synthesis routes and methods I

Procedure details

4-Amino-2-chloro-benzoic acid methyl ester from Example E41b.1 (5.45 g, 29.4 mmol) was treated with a 35% solution of sulphuric acid (120 ml) and the mixture was stirred and heated until dissolution then cooled to 0° C. Sodium nitrite (4.30 g, 62.5 mmol) in water (25 ml) was added dropwise and the mixture was stirred for 15 min at 0° C. Urea was added to destroy the excess nitrite. Cop-per nitrate (200 mg, 0.83 mmol) was added and heated to 90° C. The reaction mixture was cooled to room temperature, extracted into ethyl acetate×3, dried and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (eluant; 30% EtOAc:70% hexane to 50% EtOAc:49% hexane:1% AcOH) to yield the title compound (3.7 g, 73%).
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73%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

4-Amino-2-chlorobenzoic acid (10.01 g) was homogeneously dissolved in 12.5% sulfuric acid (400 ml) by heating the mixture to 70° C. and cooled with ice. An aqueous solution of sodium nitrite (4.24 g/water 12 ml) was dropwise added to this suspension over 5 min at a temperature of not more than 8° C. Five minutes later, this solution was gradually poured into water (500 ml) at 80° C., upon which vigorous bubbling occurred and the solution turned red. The reaction mixture was further stirred at 80° C. for 1 hr. After cooling, the resulting product was extracted three times with ether. The organic layers were combined, washed successively with diluted hydrochloric acid, water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated and a small amount of diisopropyl ether was added to allow crystallization, whereby the objective compound (6.32 g) was obtained as an orange powder.
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Synthesis routes and methods IV

Procedure details

4-amino-2-chlorobenzoic acid (10 g, 58 mmol) was dissolved in H2SO4 (12 N, 120 mL) with heating. After cooling the solution in an ice-bath aqueous NaNO2 (2.5 M, 25 mL) was added dropwise such that the internal temperature remained at 5° C. Urea was added to the mixture for after stirring for 15 minutes to destroy excess NaNO2 (monitored by starch iodine test). CuSO4 (100-200 mg) was added and the mixture was heated to 90° C. until evolution of gas stopped. After cooling, the mixture was extracted with ethyl ether (3×). The combined organic fractions were extracted with 3N NaOH (3×). The combined aqueous layer was acidified with conc. HCl and the product was extracted with ethyl ether (3×). The organic fractions were washed with water, brine, and dried over MgSO4. The crude product was introduced into a silica gel column and eluted with ethyl acetate/hexane (1/1) to afford 2-chloro-4-hydroxybenzoic acid.
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Synthesis routes and methods V

Procedure details

In a solution of 10 ml of concentrated sulforic acid in 30 ml of water was dissolved 10 g of 4-amino-2-chlorobenzoic acid, the solution was reacted under reflux for 1 hour, and the thus obtained solution was cooled to 5° C. Then, 4.6 g of sodium nitrite and 20 ml of water were added to the solution and the mixture was refluxed for 5 hours and cooled. The precipitated crystal was recovered by filtration and washed with water to obtain 6.0 g of 4-hydroxy-2-chlorobenzoic acid. Then, 3 g of this 4-hydroxy-2-chlorobenzoic acid was dissolved in an aqueous solution of sodium hydroxide, 10 g of n-dodecyl bromide was added to the solution, and reaction was carried out at 80° C. for 5 hours with stirring. The thus-obtained solution was put in ice-cooled hydrochloric acid. Precipitated 4-dodecyloxy-2-chlorobenzoic acid was recovered by filtration, washed with water, dried and dissolved in dichloromethane. Then, 2.0 g of p-benzyloxyphenol and 2.0 g of dicyclohexylcarbodi-imide were added to the solution, and reaction was carried out at room temperature with stirring overnight. The precipitate was recovered from the thus-obtained solution by filtration, concentrated and purified by the silica gel column chromatography to obtain 2.3 g of 4-benzyloxyphenyl 4-dodecyloxy-2-chlorobenzoate. This product was catalytically reduced in the presence of Pd/C as the catalyst under a hydrogen pressure of 1 kg/cm2 according to customary procedures to obtain 2.0 g of 4-hydroxyphenyl 4-dodecyloxy-2-chlorobenzoate.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-4-hydroxybenzoic acid
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Reactant of Route 5
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Reactant of Route 6
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